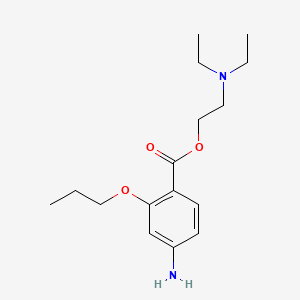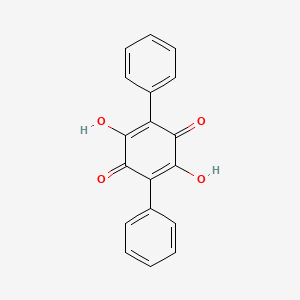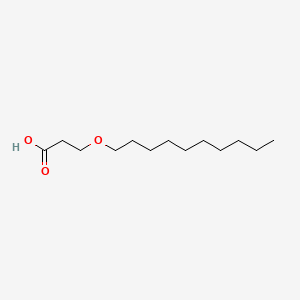
4-Oxatetradecansäure
Übersicht
Beschreibung
4-Oxatetradecanoic acid, also known as 4-oxo-2-hexadecanoic acid, is an organic compound that belongs to the class of carboxylic acids. It is an unsaturated fatty acid with a molecular formula of C16H30O3. 4-Oxatetradecanoic acid is an important intermediate in the synthesis of many compounds, including pharmaceuticals, and has been extensively studied in recent years.
Wissenschaftliche Forschungsanwendungen
Antifungal Eigenschaften
4-Oxatetradecansäure: wurde als eine Verbindung mit starken antifungal Eigenschaften identifiziert. Sie ist besonders effektiv gegen Cryptococcus neoformans, einen Hauptverursacher von systemischen Pilzinfektionen, insbesondere bei immungeschwächten Personen . Die fungizide Aktivität der Verbindung führt zu einer signifikanten Reduzierung der Anzahl lebensfähiger Zellen, was ihr Potenzial als Therapeutikum bei der Behandlung von Pilzinfektionen nahelegt.
HIV-Replikationsinhibition
Forschungen zeigen, dass This compound die Replikation des Humanen Immundefizienzvirus (HIV) hemmen kann. Sie zielt auf den N-Myristoylierungsprozess des Pr55gag-Polyprotein-Vorläufers, der für die Assemblierung des Virus unerlässlich ist. Dies macht sie zu einem vielversprechenden Kandidaten für HIV-Behandlungsstrategien .
Interferenz mit der Proteinsynthese
Die Verbindung stört die Synthese von N-Myristoylproteinen in Hefepilzen. Diese Proteine spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, und die Fähigkeit, ihre Synthese zu beeinflussen, positioniert This compound als ein wertvolles Werkzeug für die Untersuchung von Proteinfunktionen und -interaktionen .
Lipidstoffwechselstudien
This compound: wird während des Wachstums von Hefe in zelluläre Lipide, wie Phospholipide und neutrale Lipide, eingebaut. Diese Eigenschaft ist nützlich für Stoffwechselmarkierungsstudien und kann dazu beitragen, den Lipidstoffwechsel und seine Rolle in der Zellbiologie zu verstehen .
Synthetische Chemie
Die Verbindung dient als synthetisches Zwischenprodukt bei der Herstellung anderer chemischer Substanzen. Ihre selektive Monosilylierung ist ein Schlüsselschritt bei der Synthese neuer Fettsäuren mit spezifischen Eigenschaften, die das für synthetische Chemiker verfügbare Toolkit erweitern .
Antivirale Forschung
Über ihre Wirkung auf HIV hinaus kann der Wirkmechanismus von This compound auf andere Viren anwendbar sein, die sich auf ähnliche Proteinverarbeitungswege verlassen. Dies erweitert ihren potenziellen Einsatz in der antiviralen Forschung und Medikamentenentwicklung .
Biochemische Assays
Aufgrund ihrer spezifischen Interaktionen mit Proteinen und Lipiden kann This compound in biochemischen Assays verwendet werden, um die Funktion dieser Moleküle innerhalb der Zelle zu untersuchen. Sie kann in diesen Assays als Marker oder Inhibitor fungieren und Einblicke in zelluläre Mechanismen liefern .
Entwicklung von Therapeutika
Die biologischen Aktivitäten der Verbindung machen sie zu einem Ausgangspunkt für die Entwicklung neuer Therapeutika. Ihre Struktur kann modifiziert werden, um ihre Eigenschaften zu verbessern oder die Toxizität zu reduzieren, was zur Schaffung effektiverer Medikamente beiträgt .
Wirkmechanismus
Mode of Action
It is known that it interacts with its targets (fungus and hiv-1) in a way that inhibits their growth and replication . More research is needed to fully understand the specific interactions and changes that occur.
Biochemical Pathways
Given its fungicidal and antiviral properties, it is likely that it interferes with essential biochemical pathways inCryptococcus neoformans and HIV-1, leading to their inhibition .
Result of Action
The primary result of the action of 4-Oxatetradecanoic acid is the inhibition of growth and replication of Cryptococcus neoformans and HIV-1 . This leads to a decrease in the population of these pathogens, contributing to their control and management.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Oxatetradecanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the replication of human immunodeficiency virus I (HIV-I) and exhibit fungicidal properties against Cryptococcus neoformans . The compound interacts with myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristate from CoA to the amino-terminal glycine residue of nascent eukaryotic cellular and viral proteins . This interaction is crucial for the inhibition of viral replication and the antifungal activity of 4-Oxatetradecanoic acid.
Cellular Effects
4-Oxatetradecanoic acid has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Cryptococcus neoformans and Candida albicans, major causes of systemic fungal infections . The compound also reduces the replication of HIV-I in human T-lymphocyte cell lines . These effects are mediated through the inhibition of N-myristoylation, a critical post-translational modification required for the proper functioning of several proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Oxatetradecanoic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound inhibits NMT, preventing the myristoylation of proteins essential for viral assembly and fungal growth . This inhibition leads to a reduction in the replication of HIV-I and the growth of Cryptococcus neoformans and Candida albicans . Additionally, 4-Oxatetradecanoic acid may induce changes in gene expression, further contributing to its antiviral and antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxatetradecanoic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, with a storage temperature of -20°C . In vitro studies have shown that 4-Oxatetradecanoic acid can produce a significant reduction in viable cell numbers within hours of administration . Long-term effects on cellular function include sustained inhibition of fungal growth and viral replication .
Dosage Effects in Animal Models
The effects of 4-Oxatetradecanoic acid vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher concentrations of the compound leading to more pronounced antifungal and antiviral effects . At high doses, 4-Oxatetradecanoic acid may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .
Metabolic Pathways
4-Oxatetradecanoic acid is involved in metabolic pathways that include interactions with enzymes such as NMT . The compound’s inhibition of NMT disrupts the normal metabolic flux, leading to alterations in metabolite levels and the inhibition of protein myristoylation . These effects are critical for the compound’s antifungal and antiviral activities.
Transport and Distribution
Within cells and tissues, 4-Oxatetradecanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
The subcellular localization of 4-Oxatetradecanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for the compound’s activity, as it ensures that 4-Oxatetradecanoic acid reaches its target sites within the cell
Eigenschaften
IUPAC Name |
3-decoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225195 | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7420-16-8 | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other potential antiviral activities associated with 4-oxatetradecanoic acid?
A1: Interestingly, 4-oxatetradecanoic acid has also been found to inhibit the replication of Human Immunodeficiency Virus I (HIV-1) []. This finding suggests broader antiviral potential for this compound, although further research is needed to elucidate the specific mechanisms underlying this activity and to explore its effectiveness against other viruses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
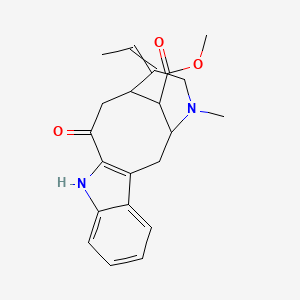

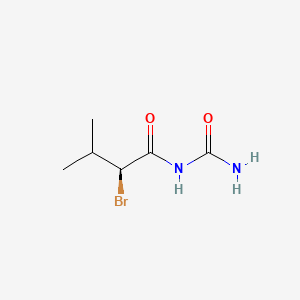
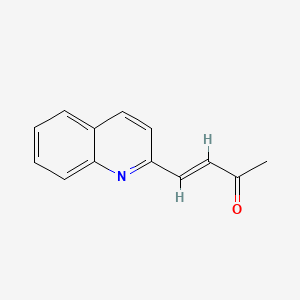
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
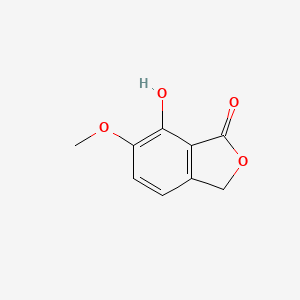
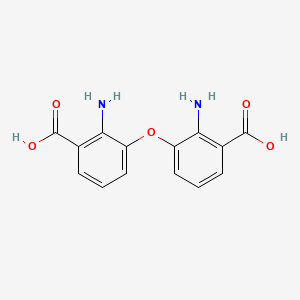

![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)
